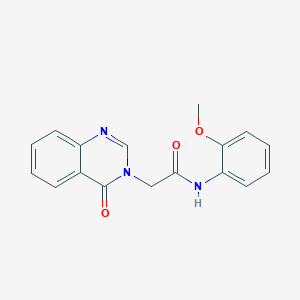

N-(2-methoxyphenyl)-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide

Description

Properties

IUPAC Name |

N-(2-methoxyphenyl)-2-(4-oxoquinazolin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c1-23-15-9-5-4-8-14(15)19-16(21)10-20-11-18-13-7-3-2-6-12(13)17(20)22/h2-9,11H,10H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQIIHKHNJKDXAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CN2C=NC3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with 2-methoxyaniline and anthranilic acid.

Formation of Quinazolinone Core: Anthranilic acid is reacted with formamide to form the quinazolinone core.

Acylation: The quinazolinone core is then acylated with 2-methoxyphenylacetyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

Reduction: Reduction of the quinazolinone core can yield dihydroquinazoline derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

Oxidation: Phenolic derivatives.

Reduction: Dihydroquinazoline derivatives.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research:

- Antitumor Activity : Studies have shown that quinazoline derivatives can inhibit the growth of cancer cells. N-(2-methoxyphenyl)-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide has demonstrated potential as an antitumor agent, possibly through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Properties : Research indicates that compounds in the quinazoline family possess antimicrobial effects. This particular compound may exhibit activity against various bacterial strains, making it a candidate for antibiotic development.

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may reduce inflammation markers, indicating its potential use in treating inflammatory diseases.

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis pathways and structure-activity relationships (SAR) is crucial for optimizing the efficacy of N-(2-methoxyphenyl)-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide:

- Synthesis Methods : The compound can be synthesized through several methods, including condensation reactions involving 2-methoxyphenyl acetic acid and appropriate quinazoline derivatives. The choice of reagents and reaction conditions significantly influences the yield and purity of the final product.

- SAR Insights : Variations in substituents on the quinazoline core can lead to significant changes in biological activity. For instance, modifications at the 2-position of the phenyl ring or alterations in the acetamide group can enhance potency against specific targets.

Case Studies and Research Findings

Several case studies have documented the applications and effects of N-(2-methoxyphenyl)-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide:

- Antitumor Efficacy : A study conducted on various cancer cell lines demonstrated that this compound inhibited cell proliferation effectively, with IC50 values comparable to established chemotherapeutics. The mechanism involved apoptosis induction through mitochondrial pathways.

- In Vivo Studies : Animal models treated with N-(2-methoxyphenyl)-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide showed significant tumor regression without notable toxicity, suggesting a favorable therapeutic index.

- Mechanistic Insights : Further research into its mechanism revealed that it interacts with specific kinase pathways involved in tumor growth and survival, providing a rationale for its antitumor effects.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by interacting with specific enzymes or receptors, modulating their activity. This can involve inhibition of enzyme activity or blocking receptor-ligand interactions, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Quinazolinone Derivatives: Compounds such as 2-phenylquinazolin-4(3H)-one and 2-(4-methoxyphenyl)quinazolin-4(3H)-one.

Acetamide Derivatives: Compounds like N-(2-chlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide.

Uniqueness

N-(2-methoxyphenyl)-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide is unique due to the presence of both the methoxyphenyl and quinazolinone moieties, which can confer distinct biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

N-(2-methoxyphenyl)-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

The compound can be synthesized through various methods involving quinazolinone derivatives. For instance, a study described the synthesis of quinazolinone analogues using anthranilic acid and appropriate isothiocyanates under optimized conditions, yielding compounds with significant biological activity . The molecular structure includes a quinazolinone core, which is known for its diverse pharmacological properties.

Antimicrobial Activity

Recent research has highlighted the antimicrobial potential of quinazolinone derivatives, including N-(2-methoxyphenyl)-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide. In vitro assays demonstrated that certain analogues exhibited significant quorum sensing inhibition (QSI) against Pseudomonas aeruginosa, a pathogen known for its biofilm-forming capabilities. For example, compounds structurally similar to N-(2-methoxyphenyl)-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide showed up to 73% inhibition of QSI at concentrations of 100 µM without significantly inhibiting bacterial growth .

Anticancer Activity

The anticancer properties of quinazolinone derivatives are also noteworthy. A study focused on structural optimization revealed that certain modifications to the quinazolinone core could enhance anticancer activity against various cancer cell lines. The compound's ability to inhibit Polo-like kinase 1 (Plk1), an important target in cancer therapy, was assessed through SAR studies that indicated promising results with specific structural configurations .

Structure-Activity Relationships (SAR)

Understanding the SAR of N-(2-methoxyphenyl)-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide is crucial for optimizing its biological activity. Key findings include:

- Substituent Effects : The presence of electron-donating groups, such as methoxy groups on the phenyl ring, tends to enhance QSI activity compared to electron-withdrawing groups .

- Core Modifications : Variations in the quinazolinone core have been shown to influence both antimicrobial and anticancer activities significantly. For instance, modifications at the 3-position of the quinazolinone core can lead to increased potency against specific bacterial strains .

Case Studies

- Quorum Sensing Inhibition : A study demonstrated that a related compound exhibited significant QSI activity against Pseudomonas aeruginosa, suggesting that structural modifications could lead to enhanced efficacy in biofilm-related infections .

- Anticancer Efficacy : Research focusing on Plk1 inhibitors identified several quinazolinone derivatives with promising anticancer activities in vitro. The structure of these compounds was systematically varied to assess their effects on cancer cell proliferation and apoptosis induction .

Q & A

Q. What are the common synthetic routes for N-(2-methoxyphenyl)-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide?

- Methodology : The synthesis typically involves:

Cyclization : Anthranilic acid derivatives react with aldehydes/ketones under acidic or basic conditions to form the quinazolinone core.

Substitution : The 2-methoxyphenylacetamide group is introduced via nucleophilic acyl substitution or coupling reactions.

- Key steps include refluxing in polar aprotic solvents (e.g., DMF) and using catalysts like EDCI/HOBt for amide bond formation .

- Characterization : Confirmed via NMR (¹H/¹³C) and mass spectrometry (MS) .

Q. Which spectroscopic and crystallographic techniques are used to confirm the compound’s structure?

- Techniques :

- NMR Spectroscopy : Assigns proton and carbon environments, particularly distinguishing the methoxyphenyl and quinazolinone moieties .

- X-ray Crystallography : SHELXL software refines crystal structures, resolving challenges like disorder or twinning. High-resolution data (≤1.0 Å) improves accuracy .

Q. What biological activities are associated with this compound?

- Reported Activities :

- Antimicrobial : Tested against Gram-positive bacteria (e.g., S. aureus) via minimum inhibitory concentration (MIC) assays .

- Anti-inflammatory : Inhibition of cyclooxygenase-2 (COX-2) in enzyme-linked immunosorbent assays (ELISA) .

- Anticancer : Preliminary cytotoxicity studies on cancer cell lines (e.g., MCF-7) using MTT assays .

Advanced Research Questions

Q. How can researchers optimize synthetic yield and purity for this compound?

- Strategies :

- Reaction Optimization :

| Parameter | Conditions Tested | Impact on Yield |

|---|---|---|

| Solvent | DMF (80%), THF (65%) | Higher polarity improves solubility |

| Temperature | 80°C (75%) vs. 60°C (50%) | Higher heat accelerates kinetics |

| Catalyst | EDCI/HOBt (85%) vs. DCC (70%) | EDCI reduces side reactions |

- Purification : Use preparative HPLC with C18 columns (acetonitrile/water gradient) to isolate >95% pure product .

Q. How to resolve contradictions in reported biological activity data?

- Approach :

- Standardized Assays : Replicate MIC assays using CLSI guidelines to minimize variability in antimicrobial results .

- Statistical Analysis : Apply ANOVA to compare IC₅₀ values across studies; inconsistencies may arise from cell line heterogeneity or assay protocols .

- Purity Verification : Confirm compound integrity via HPLC-UV/MS before bioassays .

Q. What challenges arise in crystallographic analysis, and how are they addressed?

- Challenges :

- Disorder/Twinning : Common in flexible acetamide side chains.

- Resolution Limits : Poor data quality from low crystal diffractivity.

- Solutions :

- Use SHELXL’s TWIN/BASF commands for twinned data refinement .

- Validate models with R-factors (R₁ < 0.05 for high-resolution datasets) .

Q. What methodologies elucidate the compound’s mechanism of action?

- Techniques :

- Molecular Docking : AutoDock Vina predicts binding to COX-2 active sites (binding energy ≤ -8.5 kcal/mol) .

- Enzyme Inhibition Assays : Measure IC₅₀ via fluorescence-based COX-2 kits .

- siRNA Knockdown : Silence target genes (e.g., PTGS2) to confirm pathway specificity .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

- Framework :

| Modification Site | Example Substituents | Biological Impact |

|---|---|---|

| Quinazolinone C-4 | Electron-withdrawing groups (e.g., -Cl) | ↑ Antimicrobial activity |

| Methoxyphenyl ring | Halogen substitution (e.g., -F) | Alters lipophilicity and bioavailability |

- Synthesis : Introduce substituents via Suzuki coupling or electrophilic aromatic substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.